3-[Benzyl-(2-ethoxycarbonyl-ethyl)-amino]-butyric acid ethyl ester
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Overview
Description
3-[Benzyl-(2-ethoxycarbonyl-ethyl)-amino]-butyric acid ethyl ester is an organic compound with a complex structure that includes benzyl, ethoxycarbonyl, and amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Benzyl-(2-ethoxycarbonyl-ethyl)-amino]-butyric acid ethyl ester typically involves multi-step organic reactions. One common method includes the alkylation of benzylamine with ethyl 2-bromoacetate, followed by the addition of butyric acid ethyl ester under basic conditions. The reaction conditions often require the use of solvents such as dichloromethane or ethanol and catalysts like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[Benzyl-(2-ethoxycarbonyl-ethyl)-amino]-butyric acid ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethoxycarbonyl groups, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[Benzyl-(2-ethoxycarbonyl-ethyl)-amino]-butyric acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[Benzyl-(2-ethoxycarbonyl-ethyl)-amino]-butyric acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-[Benzyl-(2-ethoxycarbonyl-ethyl)-amino]-propionic acid ethyl ester
- 3-[Benzyl-(2-ethoxycarbonyl-ethyl)-amino]-acetic acid ethyl ester
Uniqueness
3-[Benzyl-(2-ethoxycarbonyl-ethyl)-amino]-butyric acid ethyl ester is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
ethyl 3-[benzyl-(3-ethoxy-3-oxopropyl)amino]butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4/c1-4-22-17(20)11-12-19(14-16-9-7-6-8-10-16)15(3)13-18(21)23-5-2/h6-10,15H,4-5,11-14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGVDNNGQSLPPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN(CC1=CC=CC=C1)C(C)CC(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70615044 |
Source
|
Record name | Ethyl 3-[benzyl(3-ethoxy-3-oxopropyl)amino]butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70615044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58859-66-8 |
Source
|
Record name | Ethyl 3-[benzyl(3-ethoxy-3-oxopropyl)amino]butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70615044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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